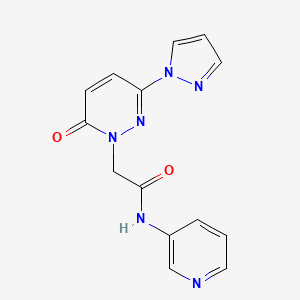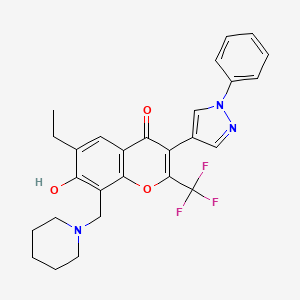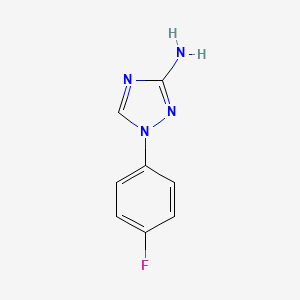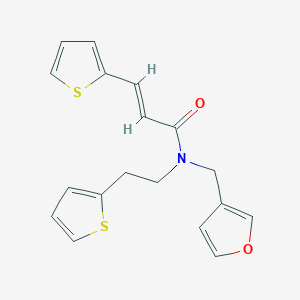![molecular formula C22H22N4O3S B2898687 N-(2-morpholin-4-ylethyl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]propanamide CAS No. 1251634-52-2](/img/structure/B2898687.png)
N-(2-morpholin-4-ylethyl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-morpholin-4-ylethyl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]propanamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as MEL-18, and it belongs to the class of piperidine derivatives. MEL-18 was first synthesized in 2004 by a team of researchers led by Dr. William Lubell at the University of Montreal.
作用機序
The mechanism of action of MEL-18 is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and division. MEL-18 has been shown to inhibit the activity of histone methyltransferase, which is an enzyme that plays a role in the regulation of gene expression. By inhibiting this enzyme, MEL-18 may be able to prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
MEL-18 has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of certain signaling pathways.
実験室実験の利点と制限
One of the advantages of using MEL-18 in lab experiments is that it is a highly specific inhibitor of histone methyltransferase. This means that it can be used to study the role of this enzyme in various cellular processes. However, one limitation of using MEL-18 is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
将来の方向性
There are many potential future directions for research on MEL-18. One area of interest is the development of MEL-18 analogs that may have improved therapeutic properties. Another area of interest is the study of MEL-18 in combination with other drugs to determine if it can enhance their effectiveness. Additionally, further research is needed to fully understand the mechanism of action of MEL-18 and its potential therapeutic applications.
In conclusion, N-(2-morpholin-4-ylethyl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]propanamide, or MEL-18, is a chemical compound that has shown promise in scientific research for its potential therapeutic applications. Its mechanism of action is not fully understood, but it has been shown to have anticancer properties and may have potential in the treatment of neurodegenerative disorders. While there are limitations to its use in lab experiments, there are many potential future directions for research on MEL-18 that may lead to the development of new and effective treatments.
合成法
The synthesis of MEL-18 involves the reaction of 1-(2-thienylsulfonyl)piperidin-4-amine with 2-chloro-N-morpholin-4-ylethylpropanamide in the presence of a base such as sodium hydride. The resulting product is then purified using column chromatography to obtain MEL-18 in high yield and purity.
科学的研究の応用
MEL-18 has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have anticancer properties, and it has been studied for its ability to inhibit the growth of cancer cells. MEL-18 has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
2-[3-(2-methoxyethyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-29-10-9-25-15-24-20-18(16-6-3-2-4-7-16)13-26(21(20)22(25)28)14-19(27)23-12-17-8-5-11-30-17/h2-8,11,13,15H,9-10,12,14H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIYRSRVFZERRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[(thiophen-2-yl)methyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


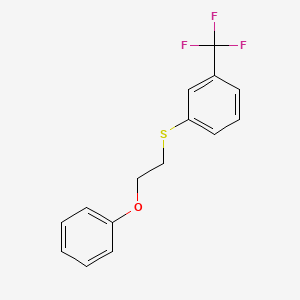
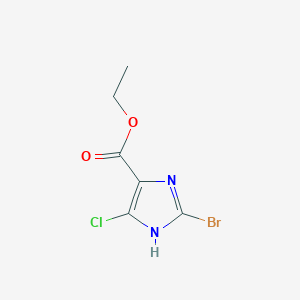
![N-(2,5-dichlorophenyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B2898611.png)

![ethyl 1-[2-(5-bromo-2-chloropyridine-3-sulfonamido)ethyl]-1H-imidazole-4-carboxylate](/img/structure/B2898615.png)


